

Diglycolic Acid: A Comprehensive Technical Review of its Biological Origins and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diglycolic acid

Cat. No.: B032558

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Abstract

Diglycolic acid (DGA), a dicarboxylic acid, is not recognized as a naturally occurring compound in biological systems. Its primary relevance in a biological context stems from its role as the principal toxic metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous mass poisonings globally. This technical guide delineates the current understanding of the biological sources of **diglycolic acid**, focusing on its metabolic pathway from DEG. Furthermore, it provides a comprehensive overview of the methodologies for its detection and quantification in biological matrices, along with a summary of its mechanism of toxicity.

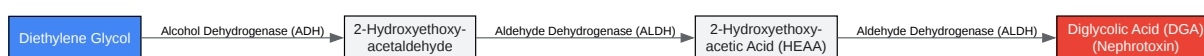
Natural Occurrence: An Absence of Evidence

Extensive literature searches do not provide evidence for the natural occurrence of **diglycolic acid** in microorganisms, plants, or animals as a native product of their metabolism. Its presence in the environment is generally attributed to the degradation of industrial chemicals. Therefore, the "biological source" of **diglycolic acid** in living organisms is almost exclusively through the metabolic conversion of the exogenous compound, diethylene glycol.

Metabolic Formation: The Biological Synthesis of a Toxin

The primary biological source of **diglycolic acid** is the in vivo oxidation of diethylene glycol. This metabolic conversion is a two-step enzymatic process that occurs predominantly in the liver.

The pathway begins with the oxidation of diethylene glycol to 2-hydroxyethoxyacetaldehyde (HEAA-aldehyde) by the enzyme alcohol dehydrogenase (ADH). Subsequently, HEAA-aldehyde is further oxidized to 2-hydroxyethoxyacetic acid (HEAA) and then to **diglycolic acid** by aldehyde dehydrogenase (ALDH). This metabolic cascade is a critical factor in the toxicology of DEG, as the parent compound is relatively non-toxic, while its metabolite, **diglycolic acid**, is a potent nephrotoxin.



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Metabolic pathway of diethylene glycol to **diglycolic acid**.

Detection and Quantification in Biological Samples

The detection and quantification of **diglycolic acid** in biological matrices such as blood, urine, and tissue are crucial for diagnosing diethylene glycol poisoning. The primary analytical methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data from Diethylene Glycol Poisoning Cases

The following table summarizes the concentrations of **diglycolic acid** reported in various biological samples from individuals exposed to diethylene glycol.

Biological Matrix	Concentration Range	Analytical Method	Reference
Whole Blood	2 - 108 µg/mL	GC-MS/MS	[1]
Serum	22.6 - 75.2 µg/mL	Not Specified	[2]
Urine	14 - 118.4 µg/mL	Not Specified	[2]
Cerebrospinal Fluid	< LOQ - 7.47 µg/mL	Not Specified	[2]
Liver	Limit of Detection: 5 µg/g	GC-MS	[1]
Kidney	Limit of Detection: 5 µg/g	GC-MS	[1]

LOQ: Limit of Quantitation

Experimental Protocols

Extraction and Quantification of Diglycolic Acid from Urine by GC-MS

This protocol describes a general procedure for the analysis of **diglycolic acid** in urine, adapted from methodologies for urinary organic acids.

4.1.1. Sample Preparation and Extraction

- **Urine Collection:** Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is preferable.
- **Internal Standard Addition:** To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled **diglycolic acid** or a structurally similar dicarboxylic acid not present in urine).
- **Acidification:** Acidify the sample to a pH below 2 with 5M HCl to protonate the carboxylic acid groups.

- **Liquid-Liquid Extraction:** Add 2 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes to extract the organic acids.
- **Phase Separation:** Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers.
- **Collection of Organic Phase:** Carefully transfer the upper ethyl acetate layer to a clean glass tube.
- **Drying:** Dry the ethyl acetate extract under a gentle stream of nitrogen gas at room temperature until all the solvent has evaporated.

4.1.2. Derivatization

- **Silylation:** To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.
- **Reaction:** Cap the tube tightly and heat at 60°C for 60 minutes to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

4.1.3. GC-MS Analysis

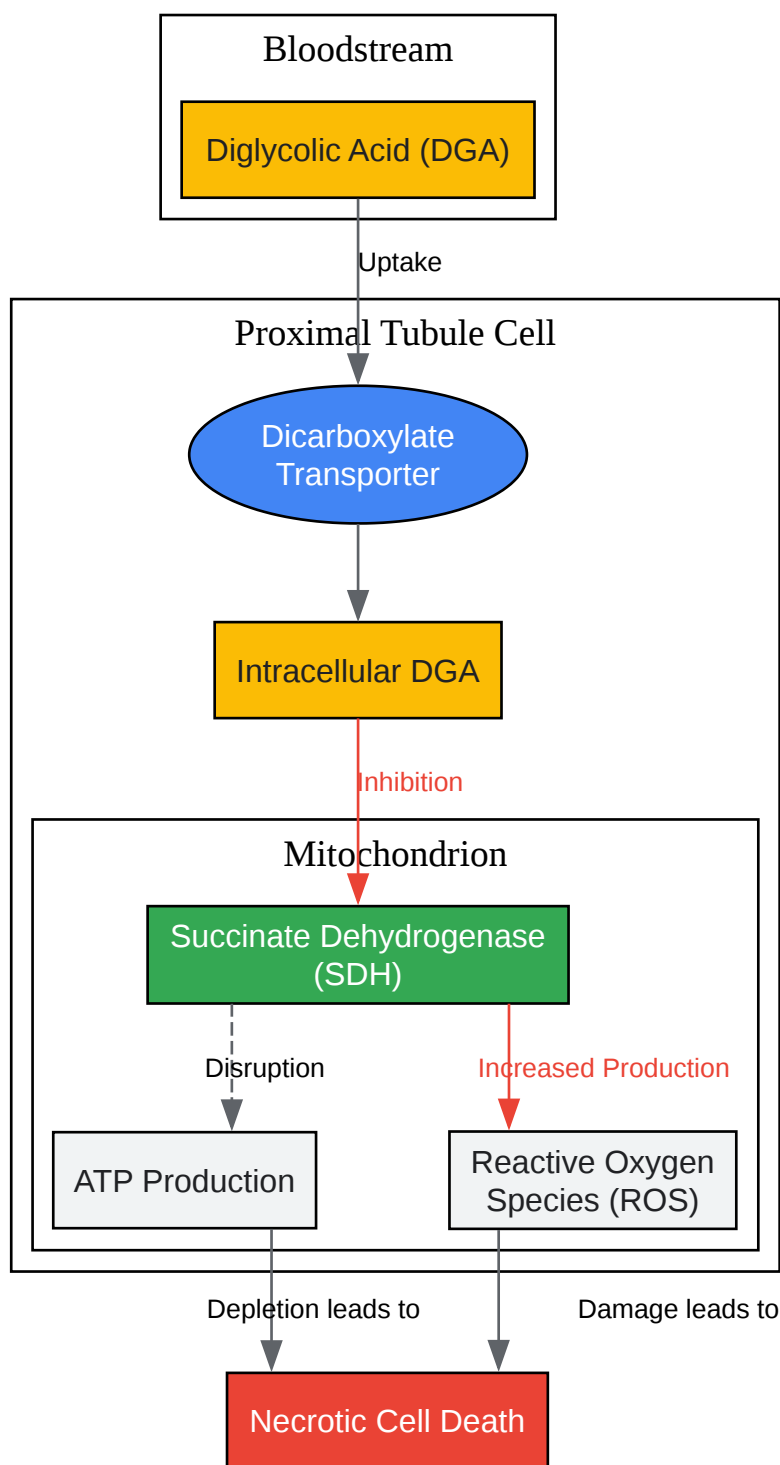
- **Injection:** Inject 1-2 µL of the derivatized sample into the GC-MS system.
- **Gas Chromatography:**
 - **Column:** A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Temperature Program:** An initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- **Mass Spectrometry:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the TMS-derivatized **diglycolic acid** and the internal standard. Full scan mode can be used for qualitative identification.

Mechanism of Toxicity

Diglycolic acid is the primary metabolite responsible for the renal toxicity observed in diethylene glycol poisoning.[3] Its toxicity is attributed to its structural similarity to succinic acid, an intermediate in the citric acid cycle.

Diglycolic acid is actively transported into the proximal tubule cells of the kidneys. Inside the cells, it is believed to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[4] This inhibition disrupts mitochondrial function, leading to a depletion of cellular ATP, increased production of reactive oxygen species (ROS), and ultimately, necrotic cell death of the proximal tubule cells.[3][4]



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References

- 1. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 3. Analysis of eight glycols in serum using LC-ESI-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diglycolic Acid: A Comprehensive Technical Review of its Biological Origins and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032558#natural-occurrence-and-biological-sources-of-diglycolic-acid]

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